molecular formula C9H11NO B2555038 3-Methyl-2-(prop-2-en-1-yloxy)pyridine CAS No. 2195954-16-4

3-Methyl-2-(prop-2-en-1-yloxy)pyridine

Cat. No.: B2555038
CAS No.: 2195954-16-4
M. Wt: 149.193
InChI Key: BEMNLNBOUWYNAO-UHFFFAOYSA-N
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Description

3-Methyl-2-(prop-2-en-1-yloxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a methyl group at the third position and an allyloxy group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(prop-2-en-1-yloxy)pyridine typically involves the alkylation of 3-methyl-2-hydroxypyridine with an allyl halide. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the formation of the allyloxy group. The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(prop-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the allyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridines and allyloxy derivatives.

Scientific Research Applications

3-Methyl-2-(prop-2-en-1-yloxy)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(prop-2-en-1-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can participate in hydrogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Allyloxy-3-methylpyridine: Similar structure but with different substitution pattern.

    3-Methyl-2-(methoxy)pyridine: Similar structure but with a methoxy group instead of an allyloxy group.

    2-(Prop-2-en-1-yloxy)pyridine: Lacks the methyl group at the third position.

Uniqueness

3-Methyl-2-(prop-2-en-1-yloxy)pyridine is unique due to the presence of both a methyl group and an allyloxy group on the pyridine ring. This combination of substituents can influence the compound’s reactivity and interactions, making it a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

3-methyl-2-prop-2-enoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-3-7-11-9-8(2)5-4-6-10-9/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEMNLNBOUWYNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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